[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol
CAS No.: 1512018-75-5
Cat. No.: VC7271477
Molecular Formula: C10H15N3O2
Molecular Weight: 209.249
* For research use only. Not for human or veterinary use.
![[2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol - 1512018-75-5](/images/structure/VC7271477.png)
Specification
CAS No. | 1512018-75-5 |
---|---|
Molecular Formula | C10H15N3O2 |
Molecular Weight | 209.249 |
IUPAC Name | [2-(4-methylmorpholin-2-yl)pyrimidin-5-yl]methanol |
Standard InChI | InChI=1S/C10H15N3O2/c1-13-2-3-15-9(6-13)10-11-4-8(7-14)5-12-10/h4-5,9,14H,2-3,6-7H2,1H3 |
Standard InChI Key | GPQZMRLRGDYNJV-UHFFFAOYSA-N |
SMILES | CN1CCOC(C1)C2=NC=C(C=N2)CO |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions—modified by two key substituents:
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4-Methylmorpholin-2-yl group: A morpholine derivative with a methyl group at the 4-position, contributing steric bulk and potential hydrogen-bonding capacity.
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Methanol group: A hydroxymethyl substituent at the 5-position, enhancing solubility and enabling further functionalization .
The molecular formula C₁₀H₁₅N₃O₂ (molecular weight: 209.25 g/mol) reflects its moderate polarity, as evidenced by the SMILES string CN1CCOC(C1)C2=NC=CC(=N2)CO
.
Stereoelectronic Properties
The InChIKey SCWCIVKCLNJLSD-UHFFFAOYSA-N
confirms a single stereoisomer under standard conditions, though chiral centers in the morpholine ring could theoretically permit enantiomeric forms under specific synthetic conditions . Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are critical for analytical characterization:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 210.12370 | 147.7 |
[M+Na]⁺ | 232.10564 | 160.7 |
[M+NH₄]⁺ | 227.15024 | 154.7 |
[M-H]⁻ | 208.10914 | 150.7 |
These data facilitate its identification in mass spectrometry workflows, particularly in pharmaceutical impurity profiling .
Synthetic Methodologies
Retrosynthetic Analysis
While no explicit synthesis route for [2-(4-Methylmorpholin-2-yl)pyrimidin-5-yl]methanol is documented, analogous pyrimidine derivatives suggest plausible strategies:
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Pyrimidine Ring Construction: Formation via Biginelli-like condensations or cyclization of enaminonitriles .
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Morpholine Incorporation: Nucleophilic substitution at the pyrimidine C2 position using 4-methylmorpholine-2-thiol or palladium-catalyzed coupling .
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Methanol Functionalization: Oxidation of a methyl group or reduction of a carbonyl precursor .
Hypothetical Pathway
A feasible route involves:
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Synthesis of 5-(Hydroxymethyl)pyrimidine-2-carboxylic Acid: Achieved via condensation of ethyl acetoacetate with urea derivatives, followed by hydroxymethylation .
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Morpholine Coupling: Mitsunobu reaction or Buchwald-Hartwig amination to attach the 4-methylmorpholin-2-yl group .
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Purification: Chromatographic separation to isolate the target compound from regioisomers .
Physicochemical Properties
Solubility and Stability
The compound’s logP (calculated) of ~1.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility—a desirable trait for drug candidates . Stability studies are absent, but the morpholine ring’s electron-rich nature may confer resistance to oxidative degradation.
Spectroscopic Data
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IR Spectroscopy: Expected peaks at 3300 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N pyrimidine), and 1100 cm⁻¹ (C-O-C morpholine) .
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NMR: ¹H NMR would show singlet(s) for the pyrimidine protons (δ 8.5–9.0 ppm), multiplet(s) for the morpholine ring (δ 3.0–4.0 ppm), and a broad peak for the methanol -OH (δ 1.5–2.5 ppm) .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability .
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Biological Screening: Evaluate inhibitory activity against cancer-associated kinases or microbial targets .
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Structure-Activity Relationships: Modify the morpholine methyl group or pyrimidine substituents to enhance potency .
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